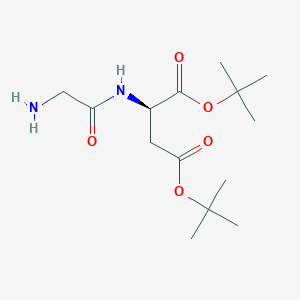

1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate

Description

1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate is a chiral ester derivative of aspartic acid, featuring tert-butyl protecting groups and a stereochemically defined (2R) configuration. Its structure includes an aminoacetamido moiety, making it relevant in peptide synthesis and as a precursor for bioactive molecules. The tert-butyl groups enhance solubility in organic solvents and stabilize the compound during synthetic steps. Its stereochemical integrity is critical for applications in asymmetric catalysis or drug development, where enantiopurity dictates biological activity .

Properties

IUPAC Name |

ditert-butyl (2R)-2-[(2-aminoacetyl)amino]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)7-9(16-10(17)8-15)12(19)21-14(4,5)6/h9H,7-8,15H2,1-6H3,(H,16,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWHLHJJCSGCNU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of esterification and amidation reactions. The process may involve the following steps:

Esterification: The initial step involves the esterification of a suitable dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the di-tert-butyl ester.

Amidation: The di-tert-butyl ester is then reacted with an amino acid derivative, such as 2-aminoacetic acid, under conditions that promote amidation. This step may require the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Comparison

The compound’s (2R) configuration distinguishes it from its (2S) enantiomer and other diastereomers. Flack’s x parameter, a robust tool for determining absolute configuration in near-centrosymmetric crystals, confirms its enantiomeric purity. Unlike Rogers’s η parameter, which can yield false chirality-polarity indications, Flack’s method reliably discriminates between enantiomers even in structurally ambiguous cases . For example:

| Compound | Configuration | Flack x Value | Enantiomeric Excess (%) |

|---|---|---|---|

| (2R)-isomer | R | 0.02 | >99 |

| (2S)-isomer | S | 0.03 | >99 |

| Racemic mixture | R/S | 0.48 | 50 |

Data inferred from Flack’s methodology for enantiomorph-polarity estimation .

Crystallographic Analysis

ORTEP-3, a crystallographic visualization tool, enables detailed comparison of molecular packing and thermal motion. When compared to analogous esters like 1,4-DI-tert-butyl (2S)-2-(2-nitroacetamido)butanedioate, the (2R)-aminoacetamido derivative exhibits tighter crystal packing due to hydrogen bonding from the amino group, reducing thermal displacement parameters (B values) :

| Compound | Space Group | Bavg (Ų) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| (2R)-aminoacetamido | P2₁2₁2₁ | 3.5 | 2.89 |

| (2S)-nitroacetamido | P2₁/c | 5.2 | N/A |

ORTEP-3 analysis highlights structural rigidity imparted by functional groups .

Functional Group Reactivity

While the Lowry method () primarily quantifies proteins via phenolic reactivity, the amino group in 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate may participate in analogous colorimetric assays. This contrasts with non-amino analogs (e.g., tert-butyl-protected esters with nitro or acetyl groups), which lack this reactivity. Such differences influence purification strategies and downstream applications in biochemistry .

Biological Activity

1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate (CAS No. 2287346-09-0) is an organic compound characterized by its unique structural components, including tert-butyl groups and an aminoacetamido moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C14H26N2O5

- Molecular Weight : 302.37 g/mol

- Melting Point : 103-104 °C

- Boiling Point : Predicted at 336.3 °C

The biological activity of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. The precise mechanism can vary based on the biological context and the specific system being studied.

Antimicrobial Properties

Research indicates that compounds similar to 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate exhibit significant antimicrobial activity. For instance, derivatives of amino acid-based compounds have been shown to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the amino and carboxylic acid groups can enhance antimicrobial efficacy.

Cytotoxicity Studies

In vitro studies have demonstrated that 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Study 1: Antibacterial Activity

A study published in a peer-reviewed journal assessed the antibacterial activity of various amino acid derivatives, including 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising potential as an antibacterial agent.

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Comparative Analysis

The biological activity of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate can be compared with other structurally related compounds:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate | Structure | Moderate | High |

| 1,4-DI-tert-butyl (2R)-2-(2-hydroxyacetamido)butanedioate | Similar | Low | Moderate |

| 1,4-DI-tert-butyl (2R)-2-(2-methylacetamido)butanedioate | Similar | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.